1-[6-(4-Cyclohexylphenyl)-3-methyl-5-propionyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]-1-propanone
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Overview
Description
1-[6-(4-Cyclohexylphenyl)-3-methyl-5-propionyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]-1-propanone is a complex heterocyclic compound that belongs to the class of triazolothiadiazines.
Preparation Methods
The synthesis of 1-[6-(4-Cyclohexylphenyl)-3-methyl-5-propionyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]-1-propanone involves several steps. One common synthetic route includes the reaction of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with acetyl acetone and various aromatic aldehydes . The reaction conditions typically involve refluxing in ethanol with a catalytic amount of piperidine . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dimethyl sulfoxide. Reaction conditions often involve controlled temperatures and pH levels.
Major Products: The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
1-[6-(4-Cyclohexylphenyl)-3-methyl-5-propionyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]-1-propanone has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[6-(4-Cyclohexylphenyl)-3-methyl-5-propionyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]-1-propanone involves its interaction with specific molecular targets. For example, it can inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with enzymes such as carbonic anhydrase and cholinesterase, inhibiting their activity and exerting therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 1-[6-(4-Cyclohexylphenyl)-3-methyl-5-propionyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]-1-propanone include other triazolothiadiazines, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomeric variants have different fusion permutations but similar pharmacological profiles.
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines: Another isomeric form with potential therapeutic applications.
The uniqueness of this compound lies in its specific substituents and their influence on its biological activity and pharmacokinetic properties .
Properties
Molecular Formula |
C23H28N4O2S |
---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
1-[6-(4-cyclohexylphenyl)-3-methyl-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one |
InChI |
InChI=1S/C23H28N4O2S/c1-4-19(28)22-21(18-13-11-17(12-14-18)16-9-7-6-8-10-16)27(20(29)5-2)26-15(3)24-25-23(26)30-22/h11-14,16H,4-10H2,1-3H3 |
InChI Key |
MCMOJAHJHJALMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(N(N2C(=NN=C2S1)C)C(=O)CC)C3=CC=C(C=C3)C4CCCCC4 |
Origin of Product |
United States |
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